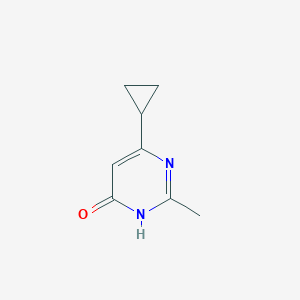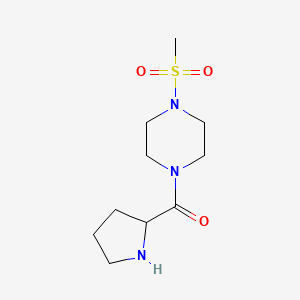
6-Cyclopropyl-2-methylpyrimidin-4(1H)-one
Overview
Description
“6-Cyclopropyl-2-methylpyrimidin-4(1H)-one” is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 . It is also known as "6-Cyclopropyl-2-methylpyrimidin-4-amine" .
Molecular Structure Analysis
The molecular structure of “6-Cyclopropyl-2-methylpyrimidin-4(1H)-one” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2nd position by a methyl group (CH3), at the 4th position by an amine group (NH2), and at the 6th position by a cyclopropyl group .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of cyprodinil, an anilinopyrimidine fungicide closely related to the chemical class of 6-cyclopropyl-2-methylpyrimidin-4(1H)-one, has been analyzed, revealing interactions and angles between the pyrimidine ring and other components of the molecule. This study provides insights into the structural aspects of similar compounds, which could be essential for understanding their biological activity and designing new fungicides (Youngeun Jeon et al., 2015).
Synthesis and Chemical Reactions
The synthesis of cis-disubstituted cyclopropanes via asymmetric catalytic cyclopropenation has been explored, demonstrating the chemical versatility of cyclopropyl-containing compounds. This research can inform the development of novel synthetic pathways for compounds including 6-cyclopropyl-2-methylpyrimidin-4(1H)-one and their potential applications in various chemical industries (Hassan Imogaı̈ et al., 1998).
Fluorescence Properties and Metal Ion Recognition
The fluorescence properties of 4-aryl-6-phenylpyrimidin-2(1H)-ones and their efficient sensing of zinc ions have been studied, highlighting the potential application of pyrimidin-4(1H)-one derivatives in the detection of metal ions. This could be particularly relevant for environmental monitoring or diagnostic applications (Hui Wu et al., 2008).
Theoretical Insights and Stability Analysis
Theoretical insights into the structures and properties of arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been provided, showing the impact of different moieties on molecular stability and reactivity. Such analysis is crucial for designing compounds with desired chemical properties for pharmaceutical applications or material science (Akbar Ali et al., 2021).
properties
IUPAC Name |
4-cyclopropyl-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-9-7(6-2-3-6)4-8(11)10-5/h4,6H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUKTCXFPCHIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547427 | |
| Record name | 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-methylpyrimidin-4(1H)-one | |
CAS RN |
7043-05-2 | |
| Record name | 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1489529.png)

![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)
![2-[3-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1489532.png)
![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)
![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)
![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)


![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)
![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)


![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)